4-(Hexyloxy)phenyl 2-chlorobenzoate
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Overview
Description
4-(Hexyloxy)phenyl 2-chlorobenzoate is an organic compound with the molecular formula C19H21ClO3 It is a derivative of benzoic acid and is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to a 2-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 2-chlorobenzoate typically involves the esterification of 4-(Hexyloxy)phenol with 2-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized products.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
4-(Hexyloxy)phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl 2-chlorobenzoate depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hexyloxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butyloxy)phenyl 2-chlorobenzoate
- 4-(Octyloxy)phenyl 2-chlorobenzoate
- 4-(Methoxy)phenyl 2-chlorobenzoate
Uniqueness
4-(Hexyloxy)phenyl 2-chlorobenzoate is unique due to the specific length of its hexyloxy chain, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its analogs with shorter or longer alkoxy chains, it may exhibit different biological activities and interactions with other molecules.
Properties
IUPAC Name |
(4-hexoxyphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO3/c1-2-3-4-7-14-22-15-10-12-16(13-11-15)23-19(21)17-8-5-6-9-18(17)20/h5-6,8-13H,2-4,7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLDBEVBRFPGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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